

Mechanism of Action Confirmation Guide: N-(cyclohexylmethyl)-2-hydroxyacetamide[1]

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Compound of Interest

Compound Name: *N*-(cyclohexylmethyl)-2-hydroxyacetamide

CAS No.: 645405-30-7

Cat. No.: B3002934

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Executive Summary & Structural Rationale

N-(cyclohexylmethyl)-2-hydroxyacetamide presents a distinct pharmacophore characterized by a lipophilic cyclohexyl "head," a methylene linker, and a polar glycolamide "tail." This structure adheres to the classic Head-Linker-Tail motif observed in sensory modulators and amidase inhibitors.

- Primary Hypothesis: Modulation of TRP Channels (TRPV1/TRPM8) due to the cyclohexylamide scaffold, similar to cooling agents (e.g., WS-3) or vanilloids.
- Secondary Hypothesis: Inhibition of Fatty Acid Amide Hydrolase (FAAH), given the structural mimicry of fatty acid amides (e.g., Palmitoylethanolamide).

This guide provides the comparative benchmarks and experimental protocols required to definitively categorize the compound's biological activity.

Comparative Analysis: Candidates & Alternatives

To objectively assess performance, **N-(cyclohexylmethyl)-2-hydroxyacetamide** must be benchmarked against established standards with overlapping structural or functional profiles.

Table 1: Comparative Pharmacological Profile

Feature	Target Compound	Capsaicin (Alternative 1)	Menthol (Alternative 2)	URB597 (Alternative 3)
Structure	N-(cyclohexylmethyl) glycolamide	Vanillylamide	Monoterpene alcohol	Carbamate
Primary Target	Unknown (To be confirmed)	TRPV1 (Agonist)	TRPM8 (Agonist)	FAAH (Irreversible Inhibitor)
Physiochemical	Amphiphilic, H-bond donor/acceptor	Lipophilic, H-bond donor	Lipophilic, Volatile	Lipophilic
Key Readout	Ca ²⁺ Influx / Enzyme Kinetics	Ca ²⁺ Influx (Heat sensation)	Ca ²⁺ Influx (Cold sensation)	Substrate Accumulation
Exp. Control	Test Article	Positive Control (TRPV1)	Positive Control (TRPM8)	Positive Control (FAAH)

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Insight: The glycolamide moiety (-NH-CO-CH₂-OH) increases water solubility compared to simple alkyl amides, potentially altering bioavailability and receptor binding kinetics compared to Capsaicin.

Experimental Protocols for MoA Confirmation

Protocol A: Ratiometric Calcium Imaging (TRP Channel Validation)

Objective: Determine if the compound acts as an agonist or antagonist at TRPV1 (heat/pain) or TRPM8 (cold) channels. Causality: TRP channels are non-selective cation channels. Activation leads to immediate intracellular Ca²⁺ influx, quantifiable via fluorescent dyes.

Materials:

- HEK293 cells stably expressing hTRPV1 or hTRPM8.
- Fluo-4 AM (calcium indicator).
- Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).
- Controls: Capsaicin (1 μ M), Menthol (100 μ M), Ionomycin (Max response).

Step-by-Step Workflow:

- Cell Loading: Incubate cells with 4 μ M Fluo-4 AM for 45 min at 37°C. Wash 3x with Assay Buffer to remove extracellular dye.
- Baseline Recording: Measure fluorescence () at) at for 30 seconds to establish stability.
- Compound Addition: Inject **N-(cyclohexylmethyl)-2-hydroxyacetamide** (0.1 μ M – 100 μ M titration).
- Response Monitoring: Record fluorescence () for 120 seconds.
 - Self-Validation: If increases > 20% over baseline, activity is confirmed.
- Antagonist Mode: If no agonist effect, pre-incubate with compound for 10 min, then add Capsaicin/Menthol. A reduction in control response indicates antagonism.

Protocol B: Fluorometric FAAH Inhibition Assay

Objective: Assess if the compound inhibits the hydrolysis of fatty acid amides. Causality: FAAH hydrolyzes amides into acids and amines. Using a fluorogenic substrate allows real-time kinetic monitoring.

Materials:

- Recombinant Human FAAH.
- Substrate: AMC-Arachidonoyl Amide (A-AMCA).
- Inhibitor Control: URB597 (IC₅₀ ~4.6 nM).

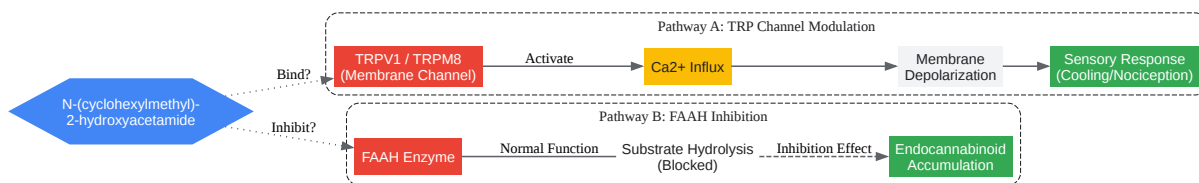
Step-by-Step Workflow:

- Enzyme Prep: Dilute FAAH in reaction buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA).
- Incubation: Mix 10 nM FAAH with the test compound (various concentrations) for 10 minutes at 37°C.
 - Why? Allows for potential slow-binding or covalent interactions (common with carbamates/amides).
- Reaction Start: Add 5 μM A-AMCA substrate.
- Kinetic Read: Monitor fluorescence release of AMC () every 30 seconds for 20 minutes.
- Data Analysis: Calculate the slope (velocity) of the linear phase. Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Visualizations

Figure 1: Putative Signaling Pathways

This diagram illustrates the two divergent pathways being tested: the membrane-bound TRP channel activation leading to depolarization, and the cytosolic FAAH inhibition leading to elevated endocannabinoid levels.

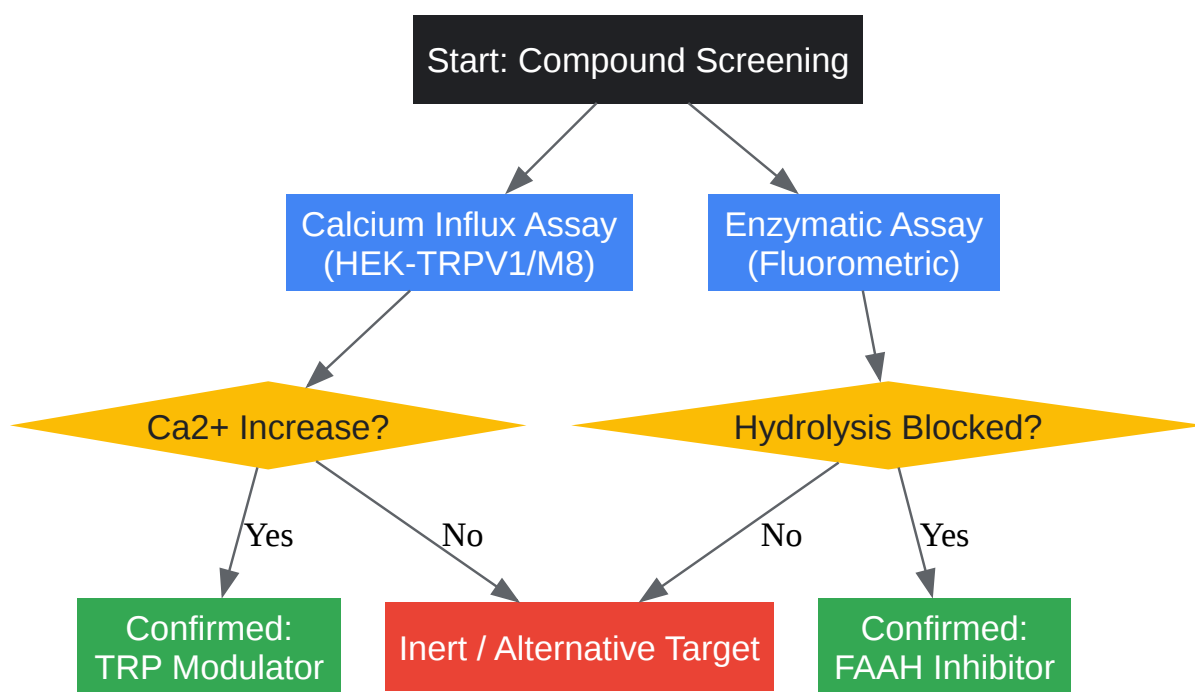


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Caption: Dual-hypothesis workflow: Pathway A tests for sensory receptor activation (TRP), while Pathway B tests for metabolic enzyme inhibition (FAAH).

Figure 2: Experimental Validation Workflow

A logic gate system to determine the final classification of the compound based on experimental outputs.



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Caption: Decision matrix for classifying **N-(cyclohexylmethyl)-2-hydroxyacetamide** based on parallel assay outcomes.

References

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